SC-51322 is a synthetic compound classified as a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1 receptor) []. Prostaglandin E2 (PGE2) is a lipid mediator involved in numerous physiological processes, including inflammation, pain, and cell growth. SC-51322 selectively binds to the EP1 receptor, blocking the binding of PGE2 and inhibiting downstream signaling pathways. This selectivity makes it a valuable tool for investigating the specific roles of the EP1 receptor in various biological systems and disease models.
SC-51322 functions as a potent and selective antagonist of the EP1 receptor [, ]. Upon binding to the EP1 receptor, SC-51322 prevents the binding of the endogenous ligand, PGE2. This competitive inhibition disrupts the activation of downstream signaling pathways typically triggered by PGE2 binding to the EP1 receptor.
The EP1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαq/11 protein. Activation of this G protein leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG) [, ]. These second messengers initiate a cascade of downstream signaling events, including intracellular calcium release and protein kinase C (PKC) activation.
CAS No.: 68929-06-6
CAS No.: 61389-70-6
CAS No.: 910028-78-3
CAS No.: 18433-30-2
CAS No.: 1344-96-3
CAS No.: 21105-15-7